molecular formula C8H14N2O2 B13535266 Methyl 2-amino-6-cyanohexanoate

Methyl 2-amino-6-cyanohexanoate

Cat. No.: B13535266
M. Wt: 170.21 g/mol
InChI Key: QPLQPAJMYWMETC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-cyanohexanoate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of hexanoic acid, featuring an amino group at the second position and a cyano group at the sixth position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-cyanohexanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature . These methods are efficient and yield the desired product with minimal purification steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-cyanohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-6-cyanohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-cyanohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-amino-6-cyanohexanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-amino-6-cyanohexanoate

InChI

InChI=1S/C8H14N2O2/c1-12-8(11)7(10)5-3-2-4-6-9/h7H,2-5,10H2,1H3

InChI Key

QPLQPAJMYWMETC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCC#N)N

Origin of Product

United States

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